3-(Isopropyl(trifluoromethyl)amino)phenol
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Overview
Description
3-(Isopropyl(trifluoromethyl)amino)phenol is an organic compound that features a phenol group substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl(trifluoromethyl)amino)phenol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a phenol derivative. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Isopropyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
3-(Isopropyl(trifluoromethyl)amino)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(Isopropyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
3-(Isopropylamino)phenol: Lacks the trifluoromethyl group, affecting its reactivity and applications.
3-(Isopropyl(trifluoromethyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
3-(Isopropyl(trifluoromethyl)amino)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-[propan-2-yl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C10H12F3NO/c1-7(2)14(10(11,12)13)8-4-3-5-9(15)6-8/h3-7,15H,1-2H3 |
InChI Key |
YBUKBHGKTCQPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
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